

# Synthesis of phenacetin using p-Phenetidine and acetic anhydride

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## Compound of Interest

Compound Name: *p*-Phenetidine

Cat. No.: B124905

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## Application Notes and Protocols for the Synthesis of Phenacetin

### Introduction

Phenacetin, or N-(4-ethoxyphenyl)acetamide, is an analgesic and antipyretic drug that was widely used for nearly a century before its use was restricted in many countries due to concerns about its carcinogenicity and nephrotoxicity.[1][2] It is a white, crystalline solid, sparingly soluble in water but more soluble in organic solvents.[3][4] The synthesis of phenacetin from **p-phenetidine** (p-ethoxyaniline) and acetic anhydride is a classic example of nucleophilic acyl substitution to form an amide.[5][6][7] This document provides detailed protocols, safety information, and quantitative data for this synthesis, intended for use by researchers and professionals in drug development and organic chemistry.

## Reaction Scheme

The overall reaction involves the acetylation of the amine group of **p-phenetidine** by acetic anhydride. A buffer solution, typically sodium acetate, is used to control the pH, as the reaction is sensitive to acidity.[8]

**p-Phenetidine** + Acetic Anhydride → Phenacetin + Acetic Acid

## Data Presentation

Quantitative data for the reactants and the final product are summarized below for easy reference.

Table 1: Physical and Safety Data of Key Compounds

Compound	Molecular Formula	Molar Mass ( g/mol )	Melting Point (°C)	Boiling Point (°C)	Key Hazards
p-Phenetidine	C <sub>8</sub> H <sub>11</sub> NO	137.18	4	250	Toxic, Skin/Eye Irritant, Air & Light Sensitive[9][10][11][12]
Acetic Anhydride	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub>	102.09	-73	138–140	Corrosive, Flammable, Lachrymator[8]
Sodium Acetate	C <sub>2</sub> H <sub>3</sub> NaO <sub>2</sub>	82.03	324	>400 (decomposes )	Irritant

| Phenacetin | C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> | 179.22 | 133-136 | Decomposes | Suspected Carcinogen, Irritant[3][8][13][14] |

Table 2: Spectroscopic Data for Phenacetin Characterization

Spectroscopic Method	Key Signals / Peaks	Description
<sup>1</sup> H NMR (in CDCl <sub>3</sub> )	~1.4 ppm (triplet, 3H)	-O-CH <sub>2</sub> -CH <sub>3</sub>
	~2.1 ppm (singlet, 3H)	-NH-C(=O)-CH <sub>3</sub>
	~4.0 ppm (quartet, 2H)	-O-CH <sub>2</sub> -CH <sub>3</sub>
	~6.8-7.4 ppm (multiplet, 4H)	Aromatic protons
	~8.1 ppm (broad singlet, 1H)	-NH-
IR Spectroscopy	~3300 cm <sup>-1</sup>	N-H stretch (amide)
	~1660 cm <sup>-1</sup>	C=O stretch (amide I band)
	~1550 cm <sup>-1</sup>	N-H bend (amide II band)
	~1240 cm <sup>-1</sup>	C-O stretch (aryl ether)[15]

Data compiled from references[16][17][18].

## Experimental Protocols

This section details the step-by-step methodology for the synthesis and purification of phenacetin.

### Materials and Reagents

- **p-Phenetidine** (p-ethoxyaniline)
- Acetic anhydride
- Sodium acetate (anhydrous or trihydrate)
- Concentrated hydrochloric acid (HCl)
- Activated carbon
- Distilled or deionized water
- Ethanol (95%)

- Ice

#### Equipment

- Erlenmeyer flasks (25 mL, 50 mL)
- Beakers
- Graduated cylinders
- Hot plate with stirring capability
- Magnetic stir bar
- Gravity filtration setup (funnel, filter paper)
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Melting point apparatus
- Glass stirring rod

## Protocol 1: Synthesis of Crude Phenacetin

- Preparation of **p-Phenetidine** Solution: In a 50 mL Erlenmeyer flask, add 5 mL of deionized water and carefully add 0.2 mL of concentrated HCl.[8] To this acidic solution, dissolve 0.27 g of **p-phenetidine**. [8] The amine will dissolve by forming its hydrochloride salt.[5]
- Decolorization: If the solution is colored (due to impurities from the air-sensitive amine), add approximately 0.1 g of activated carbon.[5][8] Stir the mixture for 1-2 minutes to allow the carbon to adsorb the colored tars.[8]
- Filtration: Remove the activated carbon by gravity filtration, collecting the clear, decolorized **p-phenetidine** hydrochloride solution in a clean 25 mL Erlenmeyer flask.
- Preparation of Buffer: In a separate flask, prepare a sodium acetate solution by dissolving 0.42 g of sodium acetate in 1.5 mL of water.[8]

- Acetylation Reaction: Gently warm the **p-phenetidine** solution to about 50 °C on a hot plate.  
[8] Add 0.25 mL of acetic anhydride to the warm amine solution and swirl to mix.[8]
- Precipitation: Immediately add the sodium acetate solution all at once to the reaction mixture.[5][8] Swirl the flask vigorously to ensure thorough mixing. The sodium acetate acts as a buffer to control the acidity, which is crucial for maximizing the yield.[8]
- Crystallization: Allow the flask to stand and cool to room temperature. If crystals do not form readily, you may need to scratch the inside of the flask with a glass rod or add a seed crystal.  
[5] Once crystallization begins, cool the flask in an ice-water bath to maximize the precipitation of the crude product.[5]
- Isolation: Collect the crude phenacetin crystals by vacuum filtration using a Büchner funnel.  
[8] Wash the crystals with a small amount of cold water to remove any soluble impurities.[5]

## Protocol 2: Purification by Recrystallization

- Solvent Preparation: The crude product can be purified by recrystallization from a mixed solvent system of ethanol and water.[8]
- Dissolution: Transfer the crude phenacetin to a clean beaker or flask. Add a minimal amount of hot 95% ethanol, just enough to dissolve the solid completely while keeping the solution near its boiling point.[8]
- Inducing Crystallization: Once the solid is dissolved, add hot water dropwise until the solution becomes slightly cloudy (turbid), indicating that the phenacetin is beginning to precipitate.[8] If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
- Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to ensure maximum crystal formation.[19]
- Final Isolation: Collect the purified phenacetin crystals by vacuum filtration. Allow the crystals to air dry completely on the filter paper.

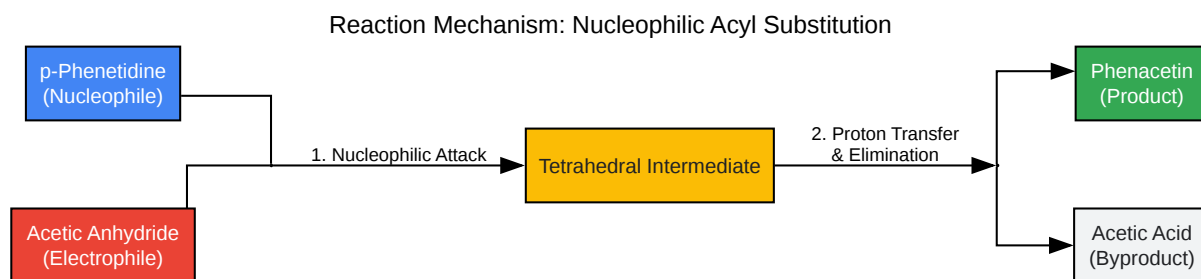
- Characterization: Weigh the final product to calculate the percentage yield. Determine the melting point of the purified sample and compare it to the literature value (133-136 °C) to assess its purity.[3] Further characterization can be performed using IR and NMR spectroscopy.[8]

## Safety Precautions

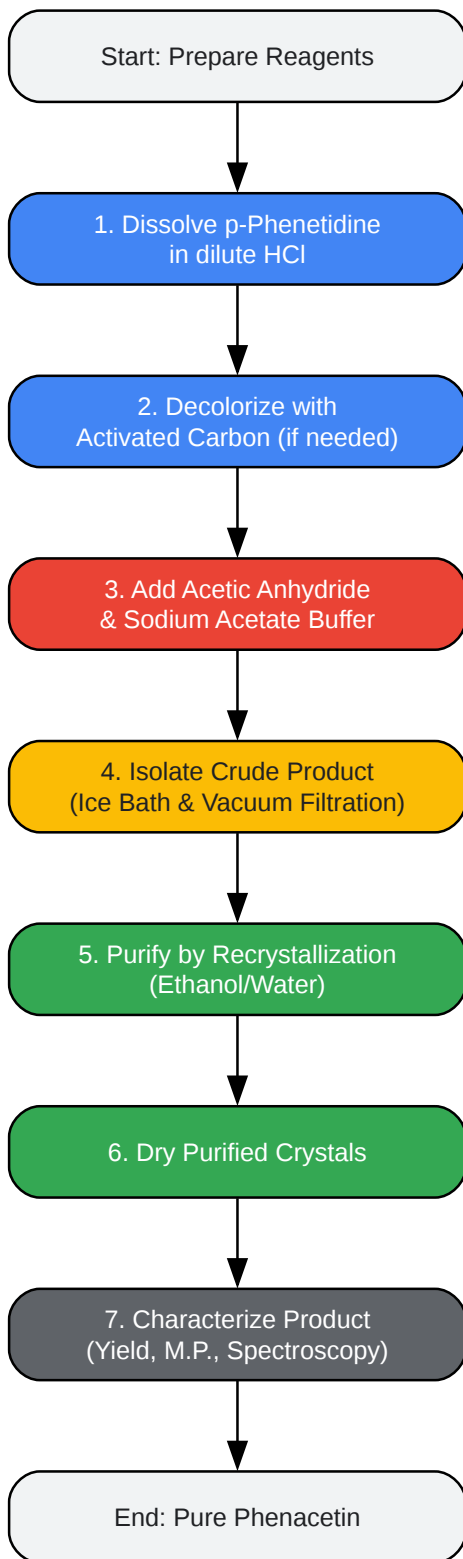
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
- **p-Phenetidine**: This compound is toxic and an irritant.[9] It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[10][11] Handle in a well-ventilated area or a chemical fume hood.
- Acetic Anhydride: It is corrosive and a lachrymator (causes tearing). It can cause severe burns. Handle exclusively in a chemical fume hood.
- Hydrochloric Acid: Concentrated HCl is toxic and corrosive and can cause severe burns.[8] Use a fume hood when working with the concentrated acid.
- Phenacetin: The final product is a suspected carcinogen.[8] Handle with care and avoid generating dust.

## Diagrams and Workflows

The following diagrams illustrate the reaction mechanism and the experimental workflow.



## Experimental Workflow for Phenacetin Synthesis

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